molecular formula C14H17NO3 B2524538 ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate CAS No. 330834-06-5

ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

Cat. No.: B2524538
CAS No.: 330834-06-5
M. Wt: 247.294
InChI Key: YTMPPLAKDQKOFM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology. This compound is of interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate typically involves the reaction of indole derivatives with ethyl acetoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction. The reaction mixture is then heated under reflux to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-(2,3-dihydroindol-1-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)8-7-13(16)15-10-9-11-5-3-4-6-12(11)15/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMPPLAKDQKOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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